molecular formula C6H10ClNO2 B6225540 2-amino-2-methylpent-4-ynoic acid hydrochloride CAS No. 2770368-60-8

2-amino-2-methylpent-4-ynoic acid hydrochloride

Cat. No. B6225540
CAS RN: 2770368-60-8
M. Wt: 163.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methylpent-4-ynoic acid hydrochloride (AMPAH) is an organic compound with a molecular formula of C5H9NO2·HCl. It is a white crystalline powder that is soluble in water. AMPAH is used as a neurotransmitter agonist and has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.

Scientific Research Applications

2-amino-2-methylpent-4-ynoic acid hydrochloride has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson’s disease, Alzheimer’s disease, and stroke. It has also been studied as a potential treatment for depression, anxiety, and addiction. Additionally, 2-amino-2-methylpent-4-ynoic acid hydrochloride has been studied for its potential use in the treatment of epilepsy and schizophrenia.

Mechanism of Action

2-amino-2-methylpent-4-ynoic acid hydrochloride is an agonist of the AMPA receptor, a type of glutamate receptor that is involved in the transmission of signals between neurons in the brain. When 2-amino-2-methylpent-4-ynoic acid hydrochloride binds to the receptor, it activates the receptor, leading to the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
2-amino-2-methylpent-4-ynoic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Additionally, 2-amino-2-methylpent-4-ynoic acid hydrochloride has been shown to increase the expression of genes involved in neuronal plasticity and learning, as well as genes involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-2-methylpent-4-ynoic acid hydrochloride in laboratory experiments include its low cost, ease of synthesis, and availability of a wide range of concentrations. Additionally, 2-amino-2-methylpent-4-ynoic acid hydrochloride is relatively stable and can be stored at room temperature for extended periods of time. One limitation of using 2-amino-2-methylpent-4-ynoic acid hydrochloride in laboratory experiments is that it is not always possible to obtain consistent results due to its variable potency.

Future Directions

For research involving 2-amino-2-methylpent-4-ynoic acid hydrochloride include further exploration of its potential therapeutic applications in neurological and psychiatric disorders, as well as its potential use in the treatment of epilepsy and schizophrenia. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-amino-2-methylpent-4-ynoic acid hydrochloride, as well as its mechanism of action. Other potential future directions include exploring the use of 2-amino-2-methylpent-4-ynoic acid hydrochloride as a tool to study the effects of drugs on the brain, as well as its potential use in the development of novel therapeutic agents.

Synthesis Methods

2-amino-2-methylpent-4-ynoic acid hydrochloride is synthesized from 2-amino-2-methylpent-4-ynoic acid (AMPA) and hydrochloric acid. The reaction involves the conversion of AMPA to 2-amino-2-methylpent-4-ynoic acid hydrochloride via the addition of hydrochloric acid. The reaction is catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-methylpent-4-ynoic acid hydrochloride involves the conversion of 2-methyl-4-pentynoic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-4-pentynoic acid", "Hydrogen chloride gas", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium bisulfite", "Sodium carbonate", "Ammonium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2-methyl-4-pentynoic acid to 2-methyl-4-pentenoic acid by treatment with sodium hydroxide and hydrogen chloride gas.", "Step 2: Conversion of 2-methyl-4-pentenoic acid to 2-methyl-4-penten-1-ol by treatment with sodium nitrite and hydrochloric acid.", "Step 3: Conversion of 2-methyl-4-penten-1-ol to 2-methyl-4-pentenal by treatment with sodium bisulfite.", "Step 4: Conversion of 2-methyl-4-pentenal to 2-amino-2-methylpent-4-ynoic acid hydrochloride by treatment with sodium carbonate, ammonium hydroxide, and ethanol." ] }

CAS RN

2770368-60-8

Product Name

2-amino-2-methylpent-4-ynoic acid hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.